An In-depth Technical Guide to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Properties, Structure, and Applications
An In-depth Technical Guide to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) is a tetracarboxylic acid organic linker that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, planar core and four peripherally located carboxylic acid groups make it an exceptional building block for creating highly porous and stable crystalline structures. This guide provides a comprehensive overview of the properties, structure, and synthesis of H4TCPB, as well as its applications in the development of novel materials for gas storage, catalysis, and potential drug delivery systems.
Chemical and Physical Properties
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene is a white to off-white powder. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₂₂O₈ | [1][2] |
| Molecular Weight | 558.53 g/mol | [1][2] |
| CAS Number | 1078153-58-8 | |
| Appearance | White to almost white powder/crystal | [3] |
| Purity | ≥97% (HPLC) | [3] |
| Predicted Boiling Point | 792.8 ± 60.0 °C | [4] |
| Predicted Density | 1.393 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.24 ± 0.10 | [4] |
| InChI | 1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| SMILES | OC(=O)c1ccc(cc1)c2c(cc(c(c2)c3ccc(cc3)C(=O)O)c4ccc(cc4)C(=O)O)c5ccc(cc5)C(=O)O |
Molecular and Crystal Structure
The molecular structure of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene consists of a central benzene (B151609) ring substituted with four carboxyphenyl groups at the 1, 2, 4, and 5 positions. This arrangement results in a rigid and sterically hindered molecule with a propeller-like conformation in the gas phase. In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups dictates the packing arrangement.
The crystal structure of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene has been determined by X-ray diffraction and is available in the Crystallography Open Database (COD).
| Crystallographic Data | |
| COD ID | 7227669 |
| Space Group | P b c n |
| Unit Cell Dimensions | a = 19.4377 Å, b = 30.6822 Å, c = 9.1127 Å |
| α = 90.0000°, β = 90.0000°, γ = 90.0000° |
Caption: Crystallographic data for 1,2,4,5-tetrakis(4-carboxyphenyl)benzene.
The structure reveals a layered arrangement where molecules are linked through extensive hydrogen-bonding networks, forming two-dimensional sheets.
Caption: 2D representation of the molecular structure of H4TCPB.
Spectroscopic Data
| Spectroscopic Data for 1,2,4,5-Tetrakis(4-methylphenyl)benzene Intermediate | |
| ¹H NMR (CDCl₃) | δ 2.32 (s, 12H), 7.04 (d, 8H), 7.12 (d, 8H), 7.45 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 128.9, 130.0, 133.3, 136.4, 138.4, 139.5 ppm |
Note: This data is for a synthetic precursor and not the final H4TCPB product.
A representative FT-IR spectrum of a similar aromatic polycarboxylic acid would show characteristic peaks for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations, in addition to aromatic C-H and C=C stretching vibrations.
Experimental Protocols
Synthesis of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
A common synthetic route to H4TCPB involves a Grignard reaction followed by oxidation. The following is a representative protocol.[4]
Caption: A typical synthetic route for H4TCPB.
Step 1: Synthesis of 1,2,4,5-Tetrakis(4-methylphenyl)benzene
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To a flask containing hexabromobenzene (5.0 g, 9.07 mmol) under a nitrogen atmosphere, add p-tolylmagnesium bromide (100 ml of a 1M solution in THF, 100 mmol).
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Stir the resulting grey suspension at room temperature for 15 hours.
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Pour the reaction mixture onto ice and add 50 ml of 6M HCl.
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Extract the mixture with THF (3 x 200 ml).
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Combine the organic layers and remove the solvent via rotary evaporation.
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Wash the resulting solid with hexanes and cold acetone (B3395972) to yield 1,2,4,5-tetrakis(4-methylphenyl)benzene.
Step 2: Oxidation to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
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Place the intermediate from Step 1 (2.0 g) in a 100 ml Teflon-lined vessel.
-
Add 24 ml of water and 6 ml of concentrated nitric acid.
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Seal the vessel and heat at 180 °C for 24 hours.
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Collect the resulting solid by filtration and wash with a 7:3 mixture of THF and chloroform.
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Dry the solid to obtain the final product, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene.
General Protocol for MOF Synthesis using H4TCPB
The versatility of H4TCPB allows for its use in the synthesis of various MOFs with different metal ions. A general solvothermal synthesis protocol is outlined below.[5][6][7]
Caption: A generalized workflow for the solvothermal synthesis of MOFs using H4TCPB.
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Preparation of the Reaction Mixture: In a typical synthesis, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene and a chosen metal salt (e.g., zirconium(IV) chloride, strontium nitrate) are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).[5][7] Modulators, such as formic acid or acetic acid, are often added to control the crystallinity and phase of the resulting MOF.[7]
-
Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 100-150 °C) for a period ranging from a few hours to several days.[5][6]
-
Isolation and Purification: After the reaction is complete, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration and washed several times with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
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Activation: To remove the solvent molecules occluded within the pores of the MOF, an activation step is typically required. This often involves solvent exchange with a more volatile solvent followed by heating under vacuum.
Applications
The unique structural characteristics of H4TCPB make it a valuable linker for the construction of MOFs with applications in various fields.
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Gas Storage and Separation: The high porosity and tunable pore sizes of MOFs synthesized with H4TCPB make them promising candidates for the storage of gases such as hydrogen and methane, as well as for the separation of gas mixtures.[1]
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Catalysis: The incorporation of catalytically active metal sites into MOFs constructed with H4TCPB can lead to heterogeneous catalysts with high activity and selectivity.[1]
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Luminescence: Some MOFs synthesized with H4TCPB and lanthanide metals have been shown to exhibit luminescent properties, suggesting potential applications in sensing and optoelectronic devices.[6]
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of drug molecules, and the biodegradability of some frameworks makes them potential candidates for controlled drug release systems.
Safety and Handling
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene is classified as a skin and eye irritant.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene is a key building block in the design and synthesis of advanced porous materials. Its rigid structure and multiple coordinating sites enable the formation of robust and highly ordered Metal-Organic Frameworks with a wide range of potential applications. Further research into the synthesis of novel MOFs using this versatile linker is expected to lead to the development of new materials with tailored properties for addressing challenges in energy, environment, and medicine.
References
- 1. 1,2,4,5-テトラキス(4-カルボキシフェニル)ベンゼン contains up to 6 wt. % water, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. H4TCPB 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene contains up to 20 wt. dimethyl sulfoxide, 98 [sigmaaldrich.com]
- 3. 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | 1078153-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | C34H22O8 | CID 45377724 - PubChem [pubchem.ncbi.nlm.nih.gov]
